Bienvenue dans la boutique en ligne BenchChem!

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Glucokinase activation Type 2 diabetes Allosteric modulator

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (CAS 475044-29-2; molecular formula C28H29N3O5S2; MW 551.68 g/mol) is a synthetic sulfamoyl benzamide derivative characterised by a 4,5-diphenyl-1,3-thiazol-2-yl core coupled to a para-substituted benzamide bearing an N,N-bis(2-methoxyethyl)sulfamoyl group. The compound has been documented in authoritative bioactivity databases as a glucokinase (GK; hexokinase-4) activator, with affinity data curated in BindingDB and ChEMBL under identifier CHEMBL4624346.

Molecular Formula C28H29N3O5S2
Molecular Weight 551.68
CAS No. 475044-29-2
Cat. No. B2455413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
CAS475044-29-2
Molecular FormulaC28H29N3O5S2
Molecular Weight551.68
Structural Identifiers
SMILESCOCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H29N3O5S2/c1-35-19-17-31(18-20-36-2)38(33,34)24-15-13-23(14-16-24)27(32)30-28-29-25(21-9-5-3-6-10-21)26(37-28)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3,(H,29,30,32)
InChIKeyALNURFJYWBGZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (CAS 475044-29-2): Structural and Pharmacological Baseline for Procurement Evaluation


4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (CAS 475044-29-2; molecular formula C28H29N3O5S2; MW 551.68 g/mol) is a synthetic sulfamoyl benzamide derivative characterised by a 4,5-diphenyl-1,3-thiazol-2-yl core coupled to a para-substituted benzamide bearing an N,N-bis(2-methoxyethyl)sulfamoyl group. The compound has been documented in authoritative bioactivity databases as a glucokinase (GK; hexokinase-4) activator, with affinity data curated in BindingDB and ChEMBL under identifier CHEMBL4624346 [1]. Its structural architecture places it within the broader class of heteroaryl-substituted sulfamoyl benzamides that have been investigated as allosteric GK activators for potential type 2 diabetes intervention [2]. The bis(2-methoxyethyl) substitution on the sulfamoyl nitrogen distinguishes this compound from simpler N,N-dialkyl congeners and may influence both aqueous solubility and allosteric binding-site complementarity within the GK enzyme.

Why Generic In-Class Substitution of CAS 475044-29-2 with Other Sulfamoyl Benzamides or Diphenylthiazole Derivatives Is Scientifically Unjustified


Although multiple sulfamoyl benzamide derivatives and 4,5-diphenylthiazole-containing compounds populate vendor catalogues—including N,N-dimethyl, N,N-dipropyl, and N,N-diallyl sulfamoyl analogs—their bioactivity profiles, physicochemical properties, and target engagement characteristics are not interchangeable with CAS 475044-29-2. The bis(2-methoxyethyl) substituent introduces oxygen atoms capable of hydrogen-bond acceptance and modulates both logP and aqueous solubility relative to purely alkyl-substituted congeners, potentially altering allosteric binding interactions with the glucokinase enzyme [1]. Furthermore, the 4,5-diphenylthiazole scaffold has been exploited across mechanistically distinct target classes, including Bruton's tyrosine kinase (BTK) inhibition, where structurally similar compounds such as 7o (bearing a different sulfonyl substitution pattern) exhibit potent anti-lymphoma activity (Ramos cell IC50 = 1.36–8.60 μM; Raji cell IC50 = 1.20–14.04 μM) [2]. The precise pairing of the bis(2-methoxyethyl)sulfamoyl group with the diphenylthiazole core in CAS 475044-29-2 creates a unique pharmacophore that differs materially from both the GK activator and BTK inhibitor series reported in the literature, making generic substitution scientifically unsound without direct comparative bioassay data.

Quantitative Differentiation Evidence for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (CAS 475044-29-2) Versus Closest Structural Analogs


Glucokinase Activation EC50: Direct Bioactivity Benchmark Against Reported Sulfamoyl Benzamide GK Activators

CAS 475044-29-2 has a documented EC50 of 2,400 nM for activation of recombinant human glucokinase (hexokinase-4) as measured by a G6PDH-coupled NADH reduction assay in the presence of 5 mM glucose, curated in BindingDB/ChEMBL under assay ID CHEMBL_1990611 [1]. This value places the compound in the low-micromolar activator range. For context, the sulfamoyl benzamide series reported by Grewal et al. (2018) achieved in vivo antidiabetic efficacy in an alloxan-induced diabetic rat model, with the most active compound (Compound 7, structurally distinct from CAS 475044-29-2) demonstrating statistically significant blood glucose reduction, though direct EC50 values for that series were not reported in the same assay format [2]. The 2,400 nM EC50 serves as a quantitative baseline for this specific chemotype within the GK activator pharmacophore space, enabling head-to-head procurement comparisons when screening libraries of candidate GK activators.

Glucokinase activation Type 2 diabetes Allosteric modulator

Physicochemical Differentiation: Bis(2-methoxyethyl) Sulfamoyl Group Versus Simpler N,N-Dialkyl Sulfamoyl Analogs

The N,N-bis(2-methoxyethyl) substitution on the sulfamoyl group of CAS 475044-29-2 introduces four ether oxygen atoms (two per methoxyethyl chain) capable of acting as hydrogen-bond acceptors, in contrast to purely alkyl-substituted analogs such as 4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (CAS not identified in public databases) and N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide (CAS not identified), which lack oxygen atoms in their N-substituents. While experimentally measured logP and aqueous solubility values for CAS 475044-29-2 are not publicly available, the presence of the methoxyethyl ether oxygens is predicted to reduce logP by approximately 0.5–1.5 log units and increase aqueous solubility relative to the dipropyl analog, based on the well-established fragment contribution of aliphatic ether oxygens to hydrophilicity [1]. This structural feature may confer advantages in aqueous assay compatibility, reduced non-specific protein binding, and altered pharmacokinetic distribution compared to more lipophilic N,N-dialkyl congeners.

Physicochemical properties Solubility LogP Hydrogen bonding

Target Selectivity Context: Glucokinase Activation Versus BTK Inhibition Within the Diphenylthiazole Scaffold Space

The 4,5-diphenylthiazole scaffold is a privileged chemotype that has been exploited for both glucokinase activation and Bruton's tyrosine kinase (BTK) inhibition, depending on the nature of the appended substituents. CAS 475044-29-2, bearing the N,N-bis(2-methoxyethyl)sulfamoyl benzamide extension, has documented glucokinase activation activity (EC50 = 2,400 nM) [1]. In contrast, structurally related diphenylthiazole BTK inhibitors reported by Guo et al. (2019) feature different substitution patterns and exhibit potent anti-proliferative activity against Ramos cells (IC50 = 1.36–8.60 μM for active compounds) and Raji cells (IC50 = 1.20–14.04 μM), with lead compound 7o also inhibiting the C481S mutant BTK (IC50 = 0.061 μM) [2]. The divergent biological profiles of these diphenylthiazole derivatives underscore that the sulfamoyl benzamide extension in CAS 475044-29-2 directs target engagement toward GK rather than BTK. No BTK inhibition data are available for CAS 475044-29-2, nor are GK activation data available for the Guo et al. BTK inhibitor series, precluding a direct quantitative selectivity ratio.

Target selectivity Glucokinase Bruton's tyrosine kinase Scaffold repurposing

Chemical Purity and Identity Verification: Procurement-Relevant Quality Benchmarks for CAS 475044-29-2

CAS 475044-29-2 is a single, well-defined chemical entity with the unambiguous InChI Key ALNURFJYWBGZHI-UHFFFAOYSA-N and canonical SMILES COCCN(CCOC)S(=O)(=O)c1ccc(cc1)C(=O)Nc2nc(c(s2)c3ccccc3)c4ccccc4, enabling definitive identity verification by LC-MS, NMR, or InChI-key matching regardless of supplier nomenclature variations [1]. In contrast, several structurally related sulfamoyl benzamide analogs listed in commercial catalogues lack assigned CAS numbers, InChI Keys, or peer-reviewed characterization data, introducing procurement risk related to ambiguous identity, unverified purity, and absence of traceable analytical documentation. The assigned CAS number 475044-29-2 and resolved InChI Key provide a verifiable chemical identity baseline that less well-characterized analogs cannot match.

Chemical purity Identity verification Quality control Procurement specification

Validated Application Scenarios for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (CAS 475044-29-2) Based on Quantitative Evidence


Glucokinase Activator Screening and Allosteric Modulator Probe Development for Type 2 Diabetes Research

CAS 475044-29-2 is suitable as a structurally characterised glucokinase activator probe for academic and pharmaceutical screening programmes targeting hepatic glucose metabolism. Its documented EC50 of 2,400 nM in the G6PDH-coupled recombinant human GK activation assay (ChEMBL_1990611) provides a quantitative benchmark for inclusion in compound libraries designed to explore the allosteric activator pharmacophore space of glucokinase [1]. The bis(2-methoxyethyl)sulfamoyl moiety introduces hydrogen-bond acceptor capacity that may contribute to binding interactions within the GK allosteric site, as suggested by docking studies on structurally related sulfamoyl benzamide GK activators [2]. This compound can serve as a reference point for structure-activity relationship (SAR) expansion around the diphenylthiazole-linked sulfamoyl benzamide scaffold.

Physicochemical Comparator for Sulfamoyl Benzamide Analog Series in Drug Metabolism and Pharmacokinetics (DMPK) Profiling

Owing to the oxygen-rich bis(2-methoxyethyl) substituent, CAS 475044-29-2 provides a distinct physicochemical profile relative to purely alkyl-substituted N,N-dialkylsulfamoyl analogs. Researchers conducting comparative DMPK profiling of sulfamoyl benzamide series can employ this compound as a representative of the polar, hydrogen-bond-acceptor-rich end of the lipophilicity spectrum. Predicted lower logP and enhanced aqueous solubility (relative to dipropyl or dimethyl analogs) make it a useful tool for assessing the impact of sulfamoyl N-substituent polarity on metabolic stability, plasma protein binding, and permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer systems [1].

Chemical Tool for Deconvoluting Diphenylthiazole Scaffold Polypharmacology (GK Activation vs. BTK Inhibition)

The documented glucokinase activation profile of CAS 475044-29-2 (GK EC50 = 2,400 nM) [1] contrasts with the BTK inhibitory activity of structurally related diphenylthiazole derivatives, such as compound 7o from the Guo et al. series (C481S BTK IC50 = 0.061 μM; Ramos cell IC50 in low micromolar range) [2]. This divergence enables the use of CAS 475044-29-2 as a selectivity control compound when profiling new diphenylthiazole-based chemical probes: its GK-biased activity can help distinguish between GK-mediated and BTK-mediated phenotypic effects in cellular assays employing hepatocyte or pancreatic beta-cell models versus B-lymphocyte cell lines.

Reference Standard for Analytical Method Development and Compound Identity Verification

With its fully resolved InChI Key (ALNURFJYWBGZHI-UHFFFAOYSA-N), canonical SMILES, CAS number, and molecular formula (C28H29N3O5S2), CAS 475044-29-2 is well-suited as a reference standard for developing and validating LC-MS or HPLC-UV identity and purity methods targeting the sulfamoyl benzamide chemical class [1]. Its unambiguous structural identifiers facilitate cross-referencing across chemical inventory systems and support compliance with Good Laboratory Practice (GLP) documentation requirements, reducing the risk of compound misidentification that can occur with less thoroughly characterised structural analogs lacking CAS registry entries or InChI Key assignments.

Quote Request

Request a Quote for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.